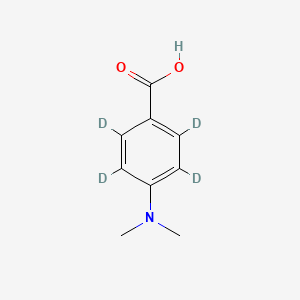

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid

描述

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is a deuterated derivative of 4-(dimethylamino)benzoic acid, where four hydrogen atoms at the 2, 3, 5, and 6 positions on the benzene ring are replaced with deuterium. This isotopic labeling alters its physical and spectroscopic properties while retaining the core chemical structure. The compound’s molecular formula is C₉H₇D₄NO₂, with a molecular weight of 169.22 g/mol (approximated by substituting hydrogen with deuterium). Its primary applications include use as a stable isotopic tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic research, where deuterium substitution enhances metabolic stability and reduces background noise in analytical methods .

属性

分子式 |

C9H11NO2 |

|---|---|

分子量 |

169.21 g/mol |

IUPAC 名称 |

2,3,5,6-tetradeuterio-4-(dimethylamino)benzoic acid |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i3D,4D,5D,6D |

InChI 键 |

YDIYEOMDOWUDTJ-LNFUJOGGSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N(C)C)[2H] |

规范 SMILES |

CN(C)C1=CC=C(C=C1)C(=O)O |

产品来源 |

United States |

准备方法

Preparation Methods of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid

General Synthetic Strategy

The synthesis of This compound involves two major challenges:

- Introduction of deuterium atoms at the 2,3,5,6-positions of the aromatic ring.

- Formation of the 4-(dimethylamino) substituent on the benzoic acid core.

Typically, the preparation is carried out by starting from a suitably deuterated precursor such as 2,3,5,6-tetradeuterio-4-nitrobenzoic acid , which is then converted to the dimethylamino derivative via catalytic hydrogenation and reductive alkylation.

Reductive Alkylation of Nitrobenzoic Acid Derivatives

A well-established method for synthesizing 4-(dimethylamino)benzoic acid derivatives involves a two-step reductive alkylation process starting from nitrobenzoic acids, which can be adapted for deuterated analogs.

Process Overview (Adapted from US Patent US4233458A)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Catalytic hydrogenation of 2,3,5,6-tetradeuterio-4-nitrobenzoic acid in methanol | Hydrogen gas (3 molar equiv.), Pd/C catalyst, 10–100 °C, superatmospheric pressure (≥40 psi) | Reduction of nitro group to amino group |

| 2 | Reductive methylation with formaldehyde | Addition of 2 molar equiv. formaldehyde, hydrogen gas (2 molar equiv.), Pd/C catalyst, 15–100 °C, superatmospheric pressure | Formation of this compound |

- Methanol is used as the solvent to maintain solubility and avoid resin formation.

- Stoichiometric amounts of formaldehyde are added only after complete reduction of the nitro group to avoid side reactions.

- Palladium-on-carbon catalyst is used in small quantities (0.05–1.0% by weight).

- The reaction is monitored by hydrogen uptake until theoretical consumption is reached.

- After reaction, the catalyst is filtered off, and the product is isolated by concentration and crystallization.

This method yields high purity product (~98%) with yields of 92–93% from the nitrobenzoic acid precursor.

Synthesis of Deuterated Precursors

To obtain the tetradeuterated nitrobenzoic acid starting material, isotopic exchange or de novo synthesis using deuterated reagents is required. Common approaches include:

- Aromatic hydrogen-deuterium exchange : Using D2O and acidic or basic catalysts under heat to exchange aromatic hydrogens at positions 2,3,5,6 with deuterium.

- Deuterated starting materials : Synthesis from commercially available deuterated benzene derivatives or deuterated aniline derivatives.

The exact methods for preparing the tetradeuterated nitrobenzoic acid are less documented but generally rely on these isotope exchange techniques or multi-step synthetic routes involving deuterated building blocks.

Preparation of Deuterated 4-(Dimethylamino)benzoic Acid NHS Esters

For applications in lipid labeling and mass spectrometry, stable isotope-labeled 4-(dimethylamino)benzoic acid derivatives, including deuterated forms, are converted into N-hydroxysuccinimide (NHS) esters. The synthesis involves coupling the acid with NHS using carbodiimide chemistry (e.g., EDC coupling) in organic solvents such as methylene chloride.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Two-step reductive alkylation | 2,3,5,6-tetradeuterio-4-nitrobenzoic acid | H2, Pd/C, formaldehyde, methanol | 10–100 °C, superatmospheric H2 pressure | 92–93 | ~98 | High yield, high purity, scalable |

| Oxidation of paradimethylaminobenzaldehyde esters | Paradimethylaminobenzaldehyde | H2O2, Fe(ClO4)3 catalyst, alcohol | 10–50 °C, mild conditions | 90–93 | >99 | Environmentally friendly, mild |

| NHS ester formation (for labeling) | Deuterated 4-(dimethylamino)benzoic acid | NHS, EDC, methylene chloride | Room temp, organic solvent | Not specified | High | For mass spectrometry applications |

化学反应分析

Esterification Reactions

The compound undergoes esterification with alcohols under acidic or catalytic conditions. A patented method using Iron(III) perchlorate as a catalyst demonstrates efficient conversion to deuterated esters (e.g., methyl or ethyl derivatives) when reacted with alcohols and hydrogen peroxide :

Mechanism :

-

The dimethylamino group activates the aromatic ring, directing electrophilic substitution.

-

Deuterium atoms at positions 2,3,5,6 reduce steric hindrance, enhancing reaction kinetics.

Example :

Reaction with methanol produces 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoic acid methyl ester in >90% yield .

| Reactant | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Methanol | Fe(ClO₄)₃ | 10–50°C | 91% | 99.2% |

| Ethanol | Fe(ClO₄)₃ | 10–50°C | 93.5% | 99.3% |

NHS Ester Formation

The carboxylic acid group reacts with N-hydroxysuccinimide (NHS) to form stable active esters for bioconjugation. This reaction is critical in mass spectrometry-based lipidomics :

Mechanism :

-

NHS activates the carboxylate via carbodiimide coupling.

-

Deuterium labeling minimizes isotopic interference in tandem MS analyses.

Applications :

-

Derivatization of phosphatidylethanolamines (PEs) in lipid profiling .

-

Enhanced detection sensitivity in brain lipid extracts, with fragmentation ions at m/z 195.1 (phosphate-ethanolamine bond cleavage) and m/z 152.1 (amide bond cleavage) .

Oxidation Reactions

Chromic acid oxidation cleaves the aromatic ring, yielding deuterated acetic acid and benzoic acid derivatives :

Reaction Pathway :

Key Data :

-

Benzoic acid fragment retains deuterium labels at positions 2,3,5,6 .

-

Acetic acid production confirms cleavage of the C1–C2 bond .

Transamination in Biosynthetic Pathways

The compound serves as a precursor in alkaloid biosynthesis. Studies show its incorporation into ephedrine analogs via stereospecific transamination :

Key Findings :

-

Label from pyruvate integrates into the C-methyl group of ephedrine (0.32% incorporation) .

-

Deuterium substitution does not alter regioselectivity but reduces incorporation efficiency due to kinetic isotope effects .

Analytical Fragmentation Patterns

Deuterium labeling shifts fragmentation pathways in mass spectrometry:

| Ion Type | m/z (Non-deuterated) | m/z (Deuterated) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 166.1 | 170.1 | Parent ion |

| Fragment 1 | 195.1 | 199.1 | Phosphate-ethanolamine cleavage |

| Fragment 2 | 152.1 | 156.1 | Amide bond cleavage |

Source: Collision-induced dissociation (CID) studies of DMABA-d4 derivatives .

Comparative Reactivity

Deuteration reduces reaction rates in acid-catalyzed processes due to the kinetic isotope effect (KIE). For example:

| Reaction | KIE (k_H/k_D) |

|---|---|

| Esterification | 1.8–2.2 |

| Oxidation | 1.5–1.7 |

科学研究应用

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

Industry: Utilized in the production of deuterated materials and compounds for various industrial applications, including advanced materials and chemical synthesis.

作用机制

The mechanism of action of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often leads to a kinetic isotope effect, which can slow down the rate of metabolic reactions, thereby enhancing the compound’s stability and bioavailability.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | Not reported | C₉H₇D₄NO₂ | 169.22 | N/A | Isotopic labeling, NMR spectroscopy, metabolic studies |

| 4-(Dimethylamino)benzoic acid (para isomer) | 619-84-1 | C₉H₁₁NO₂ | 165.18 | 242.5–243.5 | Organic synthesis, pharmaceuticals, UV filters |

| 3-(Dimethylamino)benzoic acid (meta isomer) | 99-64-9 | C₉H₁₁NO₂ | 165.18 | 150–153 | Chemical intermediates, coordination chemistry |

| 4-[(Dimethylamino)methyl]benzoic acid | Not reported | C₁₀H₁₃NO₂ | 179.22 | N/A | PET tracer synthesis (e.g., CA-IX inhibitors) |

| Dimethyl terephthalate-d₄ | 202221-97-8 | C₁₀H₆D₄O₄ | 198.20 | 140–142 | Polymer research, isotopic standards |

Key Comparisons

Structural Isomerism: The para isomer (4-(dimethylamino)benzoic acid) exhibits a significantly higher melting point (242.5–243.5°C) compared to the meta isomer (150–153°C) due to stronger intermolecular interactions in the para-substituted structure .

Deuterium Substitution: The deuterated derivative has a ~4 g/mol higher molecular weight than its non-deuterated counterpart. This substitution eliminates proton signals at the 2, 3, 5, and 6 positions in $ ^1H $-NMR, simplifying spectral interpretation. In IR spectroscopy, C–D stretching vibrations (~2100–2200 cm$ ^{-1} $) replace C–H stretches (~3000 cm$ ^{-1} $) .

Functional Group Variations: 4-[(Dimethylamino)methyl]benzoic acid (–3) features a methylene linker between the benzene ring and dimethylamino group. This structural difference increases molecular flexibility and electron-donating capacity, making it suitable for synthesizing cationic carbonic anhydrase IX inhibitors for PET imaging .

Isotopic Analogs :

- Dimethyl terephthalate-d₄ () shares deuterium substitution but is an ester derivative. Its applications in polymer research contrast with the deuterated benzoic acid’s focus on biochemical tracing .

生物活性

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid (also known as DMABA-d4) is a deuterated derivative of 4-(dimethylamino)benzoic acid. The substitution of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 on the benzene ring enhances the compound's stability and may influence its pharmacokinetic properties. This article explores the biological activity of DMABA-d4 through various studies and findings.

Molecular Formula: C₉D₄N₁O₂

Molecular Weight: Approximately 173.23 g/mol

Structural Characteristics: The presence of deuterium isotopes affects the compound's reactivity and interaction with biological systems compared to its non-deuterated counterpart.

Biological Activity Overview

The biological activity of DMABA-d4 has been assessed in several contexts, primarily focusing on its pharmacological implications due to its structural similarities with non-deuterated compounds. Key areas of interest include:

- Pharmacokinetics: The presence of deuterium can lead to altered metabolic pathways and stability, which may enhance the efficacy and safety profile of drugs derived from DMABA-d4.

- Therapeutic Applications: Research suggests potential applications in treating inflammatory diseases and as a local anesthetic.

Case Study 1: Pharmacokinetic Studies

A study investigated the metabolic stability of DMABA-d4 compared to its non-deuterated form. Results indicated that deuteration significantly increased metabolic stability in human hepatocytes, suggesting that DMABA-d4 could have improved pharmacokinetic properties for therapeutic use .

Case Study 2: Anti-inflammatory Activity

Research has shown that compounds structurally related to DMABA-d4 exhibit anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The findings suggest that DMABA-d4 may similarly modulate inflammatory responses .

Case Study 3: Local Anesthetic Effects

DMABA-d4 shares structural similarities with known local anesthetics. Preliminary studies indicate that it may possess comparable anesthetic effects, potentially providing a basis for further exploration into its use in pain management .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Dimethylamino)benzoic acid | C₉H₁₁N₁O₂ | Commonly used as a local anesthetic; no deuteration. |

| N,N-Dimethyl-p-aminobenzoic acid | C₉H₁₁N₁O₂ | Similar activity; lacks isotopic labeling. |

| 2-Hydroxy-4-(dimethylamino)benzoic acid | C₉H₁₁N₁O₃ | Hydroxyl group addition alters solubility and reactivity. |

| DMABA NHS Ester | C₁₃H₁₄N₂O₄ | Contains NHS ester functionality for coupling reactions. |

The mechanism by which DMABA-d4 exerts its biological effects may involve interaction with specific receptors or enzymes relevant to its therapeutic applications. The kinetic isotope effects due to deuteration may alter binding affinities and reaction rates, enhancing its therapeutic efficacy compared to non-deuterated analogs.

常见问题

Basic Research Questions

Q. How is 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid synthesized, and what are the critical characterization techniques?

- Synthesis : The compound is typically synthesized via selective deuteration of the aromatic ring using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. For example, analogous deuterated benzoic acids are prepared by halogen-deuterium exchange or catalytic deuteration . The dimethylamino group is introduced via nucleophilic substitution or reductive amination of a precursor nitro or halogenated intermediate.

- Characterization :

- NMR : Deuterium incorporation is confirmed by the absence of proton signals at positions 2,3,5,6. The dimethylamino group appears as a singlet (~3.0 ppm in H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 169.11 (M+H) and isotopic purity (>98% deuterium) .

- FT-IR : Stretching vibrations for -COOH (~1700 cm) and -N(CH₃)₂ (~2800 cm) confirm functional groups .

Q. What are the best practices for handling and storing this compound to prevent isotopic exchange or degradation?

- Storage : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize isotopic exchange and hydrolysis of the dimethylamino group .

- Handling : Use anhydrous solvents (e.g., deuterated DMSO or CDCl₃) in reactions to avoid proton-deuterium exchange. Conduct experiments in a humidity-controlled environment (<30% RH) .

Advanced Research Questions

Q. How can this compound serve as an internal standard in quantitative mass spectrometry, and what validation parameters are critical?

- Application : The deuterated structure provides a near-identical chemical behavior to the non-deuterated analyte, enabling accurate quantification via isotope dilution mass spectrometry (IDMS). For example, deuterated benzoic acids are used to normalize signal drift in LC-MS/MS assays .

- Validation Parameters :

- Linearity : Ensure a correlation coefficient () >0.99 across the calibration range.

- Recovery : Validate with spiked biological matrices (e.g., plasma) to confirm recovery rates of 85–115%.

- Ion Suppression : Test matrix effects using post-column infusion .

Q. What challenges arise in interpreting H NMR data due to deuterium substitution, and how can they be mitigated?

- Challenges : Deuterium causes signal splitting in adjacent protons (e.g., protons at position 4 near the dimethylamino group) due to J coupling (~2 Hz). Additionally, deuterium decoupling may be required to simplify spectra .

- Mitigation : Use H-decoupled NMR experiments or analyze C NMR for indirect confirmation of deuteration sites. Compare spectra with non-deuterated analogs to identify residual proton signals .

Q. How does the dimethylamino group influence reactivity in coupling reactions (e.g., amide bond formation), and what optimization strategies are recommended?

- Reactivity : The electron-donating dimethylamino group increases the electron density of the aromatic ring, potentially reducing electrophilicity at the carboxylic acid. This may necessitate activating agents (e.g., NHS esters) for efficient coupling .

- Optimization :

- Activation : Pre-activate the carboxylic acid with EDC/NHS or DCC to form a stable active ester.

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction kinetics.

- Monitoring : Track reaction progress via HPLC or TLC with UV visualization at 254 nm .

Q. How do isotopic effects impact metabolic pathway analysis when using this compound in tracer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。